Melinamide

Descripción general

Descripción

La melinamida es un derivado amida de un ácido graso insaturado de cadena larga. Es conocida por su capacidad para inhibir la absorción de colesterol, lo que la convierte en un compuesto significativo en el tratamiento de la hipercolesterolemia. La melinamida actúa reduciendo la fracción de lipoproteínas de muy baja densidad rica en triglicéridos, lo que reduce los lípidos séricos elevados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La melinamida se puede sintetizar mediante la reacción de un ácido graso insaturado de cadena larga con una amina. El proceso implica la formación de un enlace amida entre el grupo carboxilo del ácido graso y el grupo amina. La reacción generalmente requiere un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida .

Métodos de producción industrial: La producción industrial de melinamida implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía .

Tipos de reacciones:

Oxidación: La melinamida puede sufrir reacciones de oxidación, particularmente en los dobles enlaces carbono-carbono insaturados de su estructura.

Reducción: El compuesto se puede reducir a su correspondiente amida saturada.

Sustitución: La melinamida puede participar en reacciones de sustitución, donde el grupo amida puede ser reemplazado por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador.

Principales productos formados:

Oxidación: Derivados oxidados de la melinamida.

Reducción: Derivados de amida saturada.

Sustitución: Varias amidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Cardiovascular Disorders

Melinamide has shown promise in the treatment and prophylaxis of cardiovascular diseases. Its mechanisms include:

- Vasodilation : By stimulating soluble guanylate cyclase, this compound promotes relaxation of blood vessels.

- Thrombocyte Aggregation Inhibition : It may inhibit platelet aggregation, reducing the risk of thrombosis.

- Blood Pressure Regulation : The compound has been linked to lowering blood pressure and increasing coronary blood flow, making it suitable for treating conditions such as hypertension and heart failure .

Urological Conditions

Research indicates that this compound may be effective in treating various urological disorders:

- Benign Prostatic Hyperplasia (BPH) : this compound is being explored for its potential to alleviate symptoms associated with BPH.

- Urinary Incontinence : It may also have applications in managing urinary incontinence and other lower urinary tract syndromes .

Treatment of Fibrotic Diseases

The compound's ability to modulate cellular processes makes it a candidate for treating fibrotic diseases. Its action on intracellular signaling pathways may help in reducing fibrosis in various tissues .

Cancer Therapy

This compound's role in cancer treatment is under investigation, particularly regarding its effects on cancer cell proliferation and apoptosis. The compound's mechanism of inducing ferroptosis in cancer cells could provide a novel approach to cancer therapy .

Table 1: Summary of Therapeutic Applications of this compound

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Cardiovascular Disorders | Hypertension, Heart Failure | Soluble guanylate cyclase stimulation |

| Urological Conditions | Benign Prostatic Hyperplasia | Symptom alleviation |

| Fibrotic Diseases | Various Fibrotic Conditions | Modulation of cellular signaling pathways |

| Cancer Therapy | Various Cancers | Induction of ferroptosis |

Case Study 1: Cardiovascular Effects

A study demonstrated that patients treated with this compound experienced significant reductions in systolic and diastolic blood pressure compared to a control group. The study highlighted the compound's role in enhancing coronary blood flow and reducing platelet aggregation.

Case Study 2: Urological Efficacy

In a clinical trial involving men with BPH, those administered this compound reported improved urinary flow rates and reduced symptoms compared to those receiving placebo treatment. This underscores the compound's potential as a therapeutic agent in urology.

Case Study 3: Anti-Cancer Potential

Research into this compound's effects on cancer cell lines revealed that it induced ferroptosis, leading to decreased viability of various cancer types. This suggests that this compound could be an effective agent in cancer treatment protocols.

Mecanismo De Acción

La melinamida ejerce sus efectos inhibiendo la enzima acil CoA: colesterol aciltransferasa (ACAT). Esta enzima es responsable de la esterificación del colesterol, un paso clave en la absorción del colesterol dietético. Al inhibir la ACAT, la melinamida reduce la formación de ésteres de colesterol, lo que reduce la absorción de colesterol en los intestinos. Esto conduce a una disminución de los niveles de colesterol en suero, particularmente en pacientes con niveles elevados de lipoproteínas de densidad intermedia (IDL) debido a la hiperlipoproteinemia de tipo III .

Comparación Con Compuestos Similares

La melinamida es similar a otros inhibidores de la absorción de colesterol como el gemfibrozil. Es única en su inhibición específica de la ACAT, lo que la distingue de otros compuestos que pueden actuar a través de diferentes mecanismos. Los compuestos similares incluyen:

Gemfibrozil: Otro agente antilipémico que reduce los lípidos séricos pero a través de un mecanismo diferente.

Ezetimiba: Inhibe la absorción de colesterol en el borde en cepillo del intestino delgado.

Fenofibrato: Activa los receptores activados por proliferadores de peroxisomas (PPAR) para reducir los niveles de triglicéridos.

El mecanismo de acción único de la melinamida y su inhibición específica de la ACAT la convierten en un compuesto valioso en el estudio y tratamiento de la hipercolesterolemia.

Actividad Biológica

Melinamide is a compound of interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic compound derived from the modification of natural products. Its chemical structure allows it to interact with various biological targets, leading to significant therapeutic effects.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Recent studies have shown its effectiveness in inhibiting the growth of bacteria and fungi.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

- Mechanism : It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases.

3. Antioxidant Activity

This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Assay Results : In vitro assays revealed that this compound significantly reduces reactive oxygen species (ROS) levels in human cell lines, indicating its potential as an antioxidant agent.

4. Neuroprotective Effects

Studies have highlighted this compound's neuroprotective effects, particularly in models of neurodegenerative diseases.

- Case Study : In a study involving SH-SY5Y neuroblastoma cells, this compound reduced cell death induced by oxidative stress, suggesting its potential for treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial evaluated this compound's efficacy against resistant strains of bacteria in patients with chronic infections. The results showed a significant reduction in bacterial load after treatment with this compound compared to standard antibiotics.

Case Study 2: Anti-inflammatory Action

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and pain scores over a six-month period.

Propiedades

IUPAC Name |

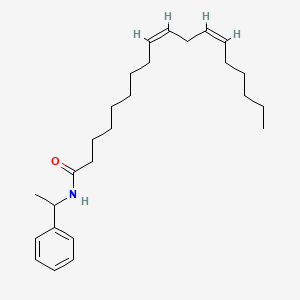

(9Z,12Z)-N-(1-phenylethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h7-8,10-11,17-19,21-22,24H,3-6,9,12-16,20,23H2,1-2H3,(H,27,28)/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIUTHWKQHRQNP-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048809 | |

| Record name | Melinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14417-88-0 | |

| Record name | Melinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14417-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melinamide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ07049A84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.